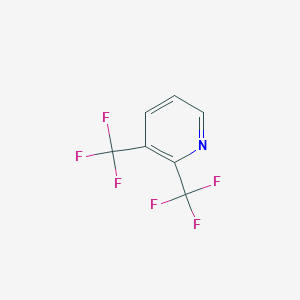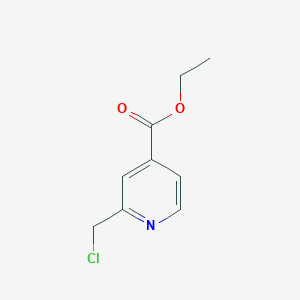
Ethyl 2-(chloromethyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(chloromethyl)isonicotinate, also known as EClM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EClM is a derivative of isonicotinic acid and belongs to the family of chloromethyl esters. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating biological processes and developing new therapies.
作用机制
Ethyl 2-(chloromethyl)isonicotinate exerts its effects by binding to the active site of HDACs, which leads to the inhibition of their enzymatic activity. This, in turn, results in the accumulation of acetylated histones and altered gene expression. The precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate is still under investigation, but it is believed to involve covalent modification of the HDAC active site.
生化和生理效应
Ethyl 2-(chloromethyl)isonicotinate has been shown to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Ethyl 2-(chloromethyl)isonicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Ethyl 2-(chloromethyl)isonicotinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 2-(chloromethyl)isonicotinate in scientific research is its specificity for HDACs, which allows for targeted modulation of gene expression. Ethyl 2-(chloromethyl)isonicotinate is also relatively easy to synthesize and has a high purity level. However, one limitation of using Ethyl 2-(chloromethyl)isonicotinate is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for the use of Ethyl 2-(chloromethyl)isonicotinate in scientific research. One potential direction is the development of Ethyl 2-(chloromethyl)isonicotinate-based therapies for cancer and other diseases that involve dysregulated gene expression. Another direction is the investigation of the precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate, which could lead to the development of more potent and selective HDAC inhibitors. Finally, the use of Ethyl 2-(chloromethyl)isonicotinate in combination with other compounds or therapies could enhance its therapeutic potential and reduce potential toxicity.
In conclusion, Ethyl 2-(chloromethyl)isonicotinate is a promising compound for scientific research due to its ability to selectively bind to HDACs and modulate gene expression. While there are limitations to its use, Ethyl 2-(chloromethyl)isonicotinate has the potential to be a valuable tool for investigating biological processes and developing new therapies. Further research is needed to fully understand the mechanism of action of Ethyl 2-(chloromethyl)isonicotinate and its potential applications in various fields of medicine and biology.
合成方法
Ethyl 2-(chloromethyl)isonicotinate can be synthesized through a simple reaction between isonicotinic acid and thionyl chloride, followed by esterification with ethanol. The resulting compound is a white crystalline powder with a melting point of 75-77°C.
科学研究应用
Ethyl 2-(chloromethyl)isonicotinate has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes. By inhibiting HDACs, Ethyl 2-(chloromethyl)isonicotinate can modulate gene expression and potentially treat diseases such as cancer, neurodegenerative disorders, and inflammation.
属性
CAS 编号 |
10177-22-7 |
|---|---|
产品名称 |
Ethyl 2-(chloromethyl)isonicotinate |
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC 名称 |
ethyl 2-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |
InChI 键 |
PMRRQHHQUVAMNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
规范 SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
同义词 |
ETHYL 2-(CHLOROMETHYL)ISONICOTINATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
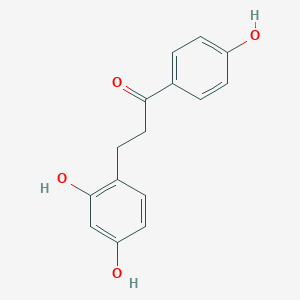
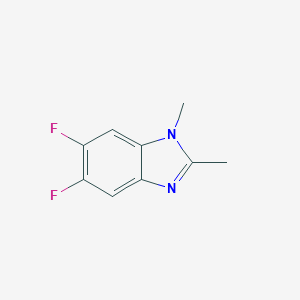
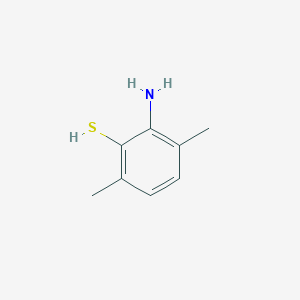
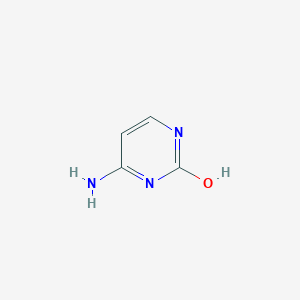
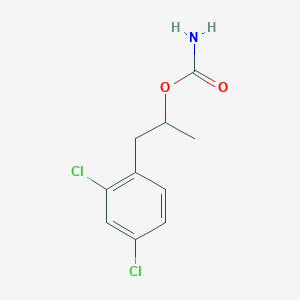
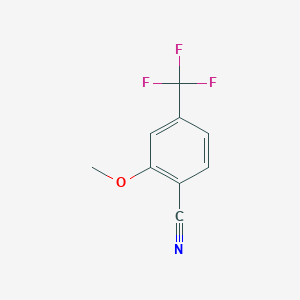
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
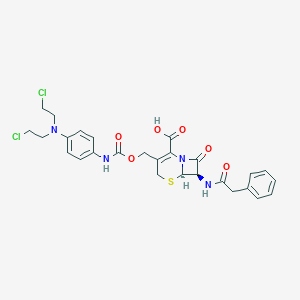
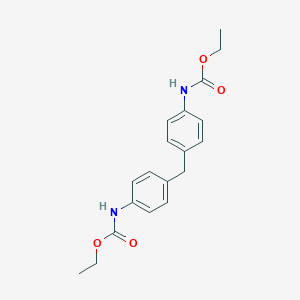
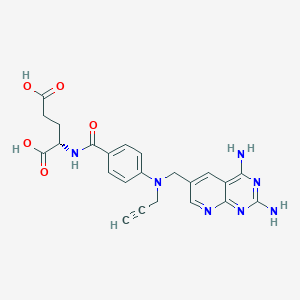
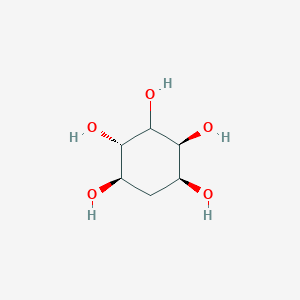
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
